molecular formula C18H17FN6O2S B12490886 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12490886
M. Wt: 400.4 g/mol
InChI Key: ZYJDDNZAUPQLPK-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure This compound is notable for its unique combination of a fluorobenzyl group, a dimethyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents sequentially. For example, the fluorobenzyl group can be introduced via nucleophilic substitution reactions, while the imidazole moiety can be added through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or imidazole moieties .

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazole-containing molecules. Examples include:

Uniqueness

What sets 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C18H17FN6O2S

Molecular Weight

400.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione

InChI

InChI=1S/C18H17FN6O2S/c1-22-9-8-20-16(22)28-17-21-14-13(15(26)24(3)18(27)23(14)2)25(17)10-11-4-6-12(19)7-5-11/h4-9H,10H2,1-3H3

InChI Key

ZYJDDNZAUPQLPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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